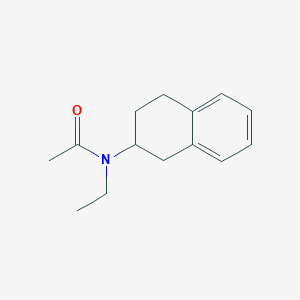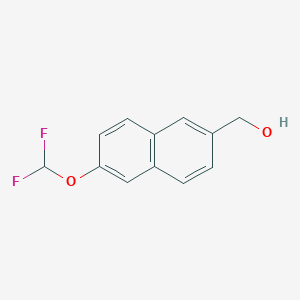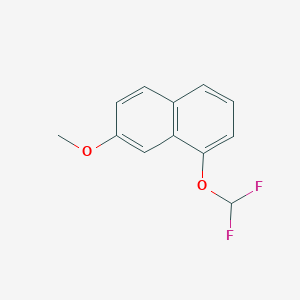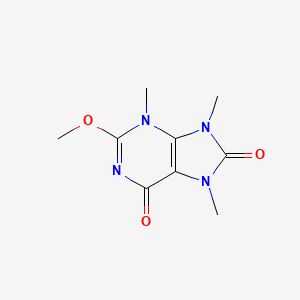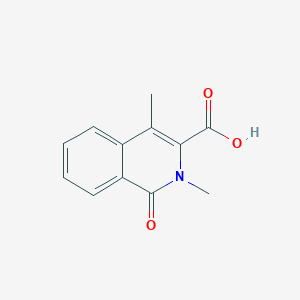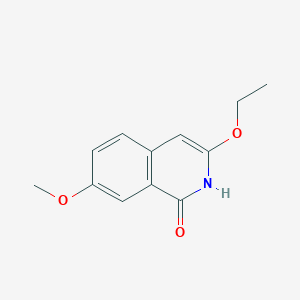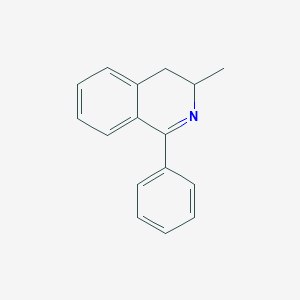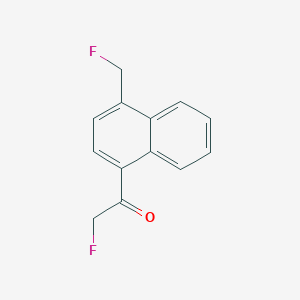
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H10F2O It is a derivative of naphthalene, characterized by the presence of fluorine atoms and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone typically involves the fluorination of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-Fluoro-1-(4-methylnaphthalen-1-yl)ethanone
- 2-Fluoro-1-(4-chloromethyl)naphthalen-1-yl)ethanone
- 2-Fluoro-1-(4-bromomethyl)naphthalen-1-yl)ethanone
Uniqueness
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C13H10F2O |
|---|---|
分子量 |
220.21 g/mol |
IUPAC名 |
2-fluoro-1-[4-(fluoromethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C13H10F2O/c14-7-9-5-6-12(13(16)8-15)11-4-2-1-3-10(9)11/h1-6H,7-8H2 |
InChIキー |
VHUGALZDYSALGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)CF)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)

